
4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C7H12N2O. It is a heterocyclic compound containing a tetrahydropyran ring substituted with an aminomethyl group and a nitrile group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with tetrahydropyran-4-carboxaldehyde.
Formation of Intermediate: The aldehyde is reacted with an amine, such as methylamine, under reductive amination conditions to form the corresponding aminomethyl derivative.
Nitrile Formation: The aminomethyl derivative is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation step.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a tetrahydropyran ring, an aminomethyl group, and a carbonitrile functional group. Its molecular formula is , with a molecular weight of approximately 140.18 g/mol. The hydrochloride form, commonly referred to as 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, is often utilized due to its enhanced stability and solubility in aqueous solutions .
Synthesis of Cyclin-Dependent Kinase Inhibitors
One of the primary applications of this compound is as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, particularly CDK9 inhibitors. CDK9 plays a crucial role in regulating the cell cycle and transcriptional control, making it a target for cancer therapies. Compounds derived from this intermediate have shown promising results in preclinical studies for various cancers .
Case Study: CDK9 Inhibitor Development
- Objective : To develop selective CDK9 inhibitors using this compound as a precursor.
- Method : The synthesis involved the reduction of specific intermediates using sodium borohydride, followed by nucleophilic substitution reactions under controlled conditions.
- Outcome : High yields of CDK9 inhibitors were achieved, demonstrating the compound's utility in drug development .
Research indicates that this compound may modulate specific biological pathways. Its derivatives have been studied for their interactions with various receptors and enzymes, influencing cellular functions related to disease processes .
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including alkylation and acylation processes. This versatility makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylamine: Similar structure but with an additional amine group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethylamine: Similar structure but with a methylamine group.
Uniqueness
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both an aminomethyl group and a nitrile group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Biological Activity
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS No. 1263374-32-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 140.18 g/mol
- CAS Number : 1263374-32-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its structure allows it to interact with multiple biological pathways, making it a candidate for further therapeutic exploration.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways.
- Cellular Pathway Interference : It may interfere with cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
A study evaluated various pyran derivatives, including this compound, for their antibacterial properties. The results indicated that this compound showed significant activity against several Gram-positive bacteria:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Bacillus cereus | 75 µg/mL |
These findings suggest that this compound could be a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it was tested against HCT-116 colon cancer cells:
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | HCT-116 | 85.5 |
The compound's ability to inhibit cell proliferation indicates its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy : A clinical study investigated the use of pyran derivatives in treating bacterial infections resistant to conventional antibiotics. Participants treated with formulations containing this compound showed improved outcomes compared to controls.
- Cancer Treatment Trials : Early-phase trials are assessing the safety and efficacy of this compound in combination therapies for cancer patients. Preliminary results indicate promising responses in tumor reduction .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile in academic research?
Methodological Answer: The compound is synthesized via reductive amination or catalytic cyanoalkylation. A representative protocol involves:
- Step 1: Reaction of tetrahydro-4H-pyran-4-one with TMSCN (trimethylsilyl cyanide) under basic conditions to form 4-cyanotetrahydro-2H-pyran-4-amine .
- Step 2: Reduction of the intermediate using sodium borohydride (NaBH₄) in ethanol at 60°C to yield the aminomethyl derivative. Key parameters include controlled temperature (ice bath to 60°C) and inert atmosphere (N₂) to prevent side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Reagent/Condition | Role | Reference |
---|---|---|
TMSCN, Ti(O-iPr)₄, NH₃/EtOH | Cyano group introduction | |
NaBH₄, ethanol, 60°C | Reductive amination |
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage: Tightly sealed containers in cool (<25°C), dry, ventilated areas away from oxidizers .
- Incompatibilities: Reacts with strong oxidizing agents (e.g., KMnO₄), producing hazardous gases (HCl, NOₓ) .
- Spill Management: Absorb with inert material (vermiculite) and dispose via approved waste facilities .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to confirm the aminomethyl group and tetrahydropyran ring. IR for CN and NH₂ stretches .
- Mass Spectrometry: LRMS (m/z 141 [M+H]⁺) validates molecular weight .
- Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%).
Advanced Research Questions
Q. How does the aminomethyl group influence reactivity in multicomponent reactions (MCRs)?
Methodological Answer: The aminomethyl group acts as a nucleophile in MCRs, enabling:
- Cyclocondensation: With α,β-unsaturated nitriles or active methylenes, catalyzed by L-proline or DABCO, forming pyran-fused heterocycles (e.g., pyrano[2,3-d]pyrimidines) .
- Mechanistic Insight: The NH₂ group facilitates imine/enamine intermediates, driving regioselective ring closure. Kinetic studies (TLC monitoring) optimize reaction time (2–12 h) .
Q. What methodologies assess the compound’s role in selective kinase inhibition (e.g., CDK9)?
Methodological Answer:
- Biochemical Assays: Measure IC₅₀ via ADP-Glo™ kinase assays. JSH-150, a derivative, shows 1 nM IC₅₀ against CDK9 with >300-fold selectivity over CDK1/2 .
- Structural Analysis: X-ray crystallography or docking (PDB: 4BCF) identifies H-bonding between the aminomethyl group and kinase hinge region .
Parameter | Value | Reference |
---|---|---|
CDK9 IC₅₀ | 1 nM | |
Selectivity (CDK1/2) | 300–10,000-fold |
Q. How can computational chemistry optimize derivatives for enzyme targeting?
Methodological Answer:
- Docking Studies (AutoDock Vina): Screen derivatives against CDK9’s ATP-binding pocket. Prioritize compounds with ΔG < -9 kcal/mol .
- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .
Q. How to resolve contradictions in synthetic yields or conditions reported across studies?
Methodological Answer:
- Comparative Analysis: Replicate protocols (e.g., NaBH₄ vs. LiAlH₄ reduction) under controlled conditions .
- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity) to identify yield-limiting factors.
- Mechanistic Probes: In-situ IR or NMR tracks intermediate stability, guiding optimization .
Q. What are the environmental and regulatory considerations for this compound?
Methodological Answer:
Properties
IUPAC Name |
4-(aminomethyl)oxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFVYHNHMNOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263374-32-8 | |
Record name | 4-(aminomethyl)oxane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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